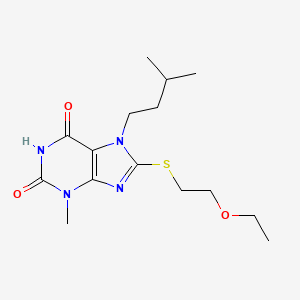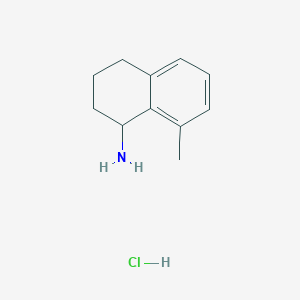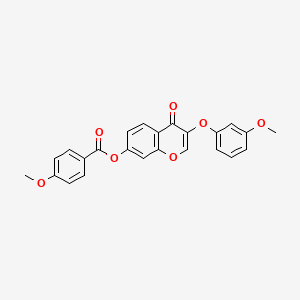![molecular formula C11H14N4O4 B2500599 1-{[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]methyl}-5-methyl-1,2,3,4-tétrahydropyrimidine-2,4-dione CAS No. 1281872-62-5](/img/structure/B2500599.png)
1-{[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]methyl}-5-methyl-1,2,3,4-tétrahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a synthetic compound with a highly intricate molecular structure. This compound belongs to a class of heterocyclic organic compounds known for their diverse pharmacological and chemical properties.
Applications De Recherche Scientifique
1-{[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has broad applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: : Studied for its potential as a bioactive agent, including its antibacterial and antiviral properties.
Medicine: : Explored for therapeutic applications such as antitumor and anti-inflammatory effects.
Industry: : Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
Mode of Action
The mode of action would depend on the specific biological target. For example, some oxadiazole derivatives have been found to inhibit key enzymes in bacterial cell wall synthesis, leading to antibacterial activity .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Based on the biological activities associated with oxadiazole and tetrahydropyrimidine, it could potentially affect pathways related to inflammation, bacterial cell wall synthesis, nerve signal transmission, malaria parasite life cycle, or cell division .
Result of Action
The molecular and cellular effects would depend on the compound’s specific mode of action and biochemical pathways it affects. For example, if it acts as an antibacterial, it could lead to bacterial cell death by inhibiting cell wall synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be achieved through a multi-step reaction sequence:
Step 1: : Formation of the 1,3,4-oxadiazole core via the cyclization of ethoxymethyl hydrazine and an appropriate carboxylic acid derivative.
Step 2: : Alkylation of the 1,3,4-oxadiazole ring with chloromethyl methyl ether under basic conditions to introduce the ethoxymethyl group.
Step 3: : Nucleophilic substitution reaction with a suitable pyrimidine derivative to form the tetrahydropyrimidine ring, concluding with cyclization to form the final compound.
Industrial Production Methods
Scaling up the production of this compound involves optimization of the reaction parameters including temperature, solvent choice, and purification steps to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibits a variety of chemical reactivity:
Oxidation: : The compound may undergo oxidation reactions, particularly at the ethoxymethyl and pyrimidine moieties.
Reduction: : Reduction of specific functional groups, like the oxadiazole ring, can modify the compound's activity.
Substitution: : Nucleophilic substitution reactions can occur, particularly at the 2-position of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (Et₃N).
Major Products Formed
The primary products of these reactions depend on the nature of the reactants. For instance:
Oxidation can yield hydroxyl or carbonyl derivatives.
Reduction typically produces more hydrogenated and less oxygenated compounds.
Substitution reactions can introduce a variety of functional groups, altering the compound’s pharmacological profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-oxadiazole derivatives
1,2,3,4-tetrahydropyrimidine derivatives
Unique Features
This compound's unique structure, featuring both an oxadiazole and a tetrahydropyrimidine ring, sets it apart from similar compounds. These structural motifs contribute to its distinct reactivity and diverse range of biological activities.
Propriétés
IUPAC Name |
1-[[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]methyl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-3-18-6-9-14-13-8(19-9)5-15-4-7(2)10(16)12-11(15)17/h4H,3,5-6H2,1-2H3,(H,12,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQGQQCUOWGBFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN=C(O1)CN2C=C(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione](/img/structure/B2500518.png)
![4-chloro-N-[4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2500519.png)




![1-(4-Methoxybenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2500527.png)
![4-{4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B2500528.png)

![(3R,5R)-5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B2500532.png)



